molecular formula C12H12N2O2 B12199349 1-methyl-3-(m-tolylamino)-1H-pyrrole-2,5-dione

1-methyl-3-(m-tolylamino)-1H-pyrrole-2,5-dione

Cat. No.: B12199349
M. Wt: 216.24 g/mol
InChI Key: CFMUBTACQLEJKJ-UHFFFAOYSA-N
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Description

1-methyl-3-(m-tolylamino)-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methyl group at the first position and an m-tolylamino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-(m-tolylamino)-1H-pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of m-toluidine with maleic anhydride in the presence of a suitable catalyst can lead to the formation of the desired pyrrole derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(m-tolylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyrrole derivatives. Substitution reactions can lead to various substituted pyrrole compounds.

Scientific Research Applications

1-methyl-3-(m-tolylamino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(m-tolylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione: Similar structure with a para-tolylamino group instead of a meta-tolylamino group.

    1-methyl-3-(o-tolylamino)-1H-pyrrole-2,5-dione: Similar structure with an ortho-tolylamino group instead of a meta-tolylamino group.

    1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione: Similar structure with a phenylamino group instead of a tolylamino group.

Uniqueness

1-methyl-3-(m-tolylamino)-1H-pyrrole-2,5-dione is unique due to the presence of the meta-tolylamino group, which can influence its chemical reactivity and biological activity. The position of the tolylamino group can affect the compound’s ability to interact with molecular targets, leading to distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-methyl-3-(3-methylanilino)pyrrole-2,5-dione

InChI

InChI=1S/C12H12N2O2/c1-8-4-3-5-9(6-8)13-10-7-11(15)14(2)12(10)16/h3-7,13H,1-2H3

InChI Key

CFMUBTACQLEJKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=O)N(C2=O)C

Origin of Product

United States

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